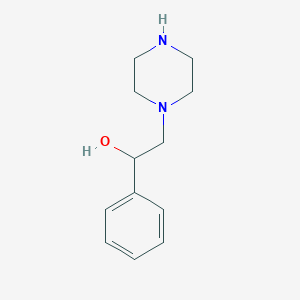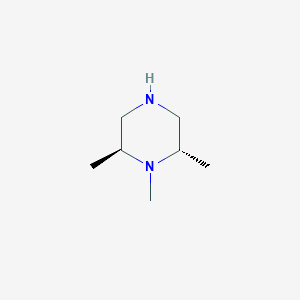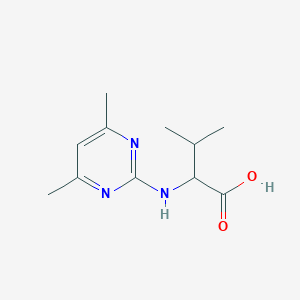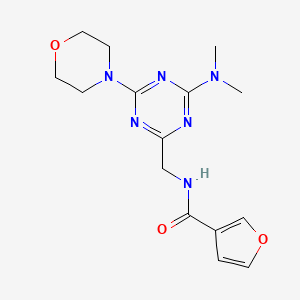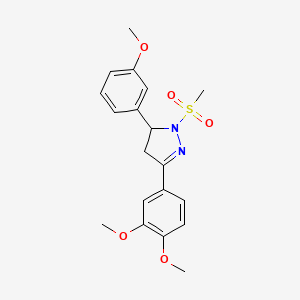
3-(3,4-二甲氧基苯基)-5-(3-甲氧基苯基)-1-(甲磺酰基)-4,5-二氢-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole” appears to be a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is substituted with various phenyl groups that have methoxy (OCH3) and methylsulfonyl (SO2CH3) substituents.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenylhydrazine with a β-dicarbonyl or α,β-unsaturated carbonyl compound, followed by various substitution reactions to introduce the methoxy and methylsulfonyl groups. However, without specific literature or experimental procedures, this is purely speculative.Molecular Structure Analysis
The presence of the methoxy and methylsulfonyl groups would likely have a significant effect on the compound’s physical and chemical properties. The methoxy groups are electron-donating, which could potentially increase the compound’s reactivity. The methylsulfonyl group is a strong electron-withdrawing group, which could decrease the electron density on the pyrazole ring and decrease its reactivity.Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The methoxy groups could potentially be demethylated under acidic or basic conditions. The methylsulfonyl group could potentially be replaced by a nucleophile in an S_N2 reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various substituents. The methoxy and methylsulfonyl groups would likely increase the compound’s polarity and could potentially affect its solubility in various solvents.科学研究应用
1. 结构分析和互变异构
对 NH-吡唑的研究,包括与 3-(3,4-二甲氧基苯基)-5-(3-甲氧基苯基)-1-(甲磺酰基)-4,5-二氢-1H-吡唑 相似的衍生物,揭示了它们的结构特征和互变异构的见解。这些化合物根据其分子结构,可以形成复杂的氢键模式,在溶液和固态中表现出独特的互变异构性质 (Cornago et al., 2009).
2. 细胞毒性和酶抑制
对与所讨论化合物密切相关的聚甲氧基化-吡唑啉苯磺酰胺的研究表明,这些衍生物对肿瘤和非肿瘤细胞系表现出细胞毒活性。它们还对在各种生理过程中很重要的碳酸酐酶同工酶表现出抑制作用 (Kucukoglu et al., 2016).
3. 晶体学和分子结构
涉及与 3-(3,4-二甲氧基苯基)-5-(3-甲氧基苯基)-1-(甲磺酰基)-4,5-二氢-1H-吡唑 相似的化合物的研究集中于它们的晶体学性质。这些研究为分子结构、互变异构和氢键模式提供了宝贵的见解,有助于更好地理解它们的化学行为 (Kumarasinghe et al., 2009).
4. 药物化学和药物发现
吡唑衍生物因其在新型药物发现中的潜力而受到探索,研究调查了它们的合成和生物学特性。这些特性包括抗氧化、抗乳腺癌和抗炎活性,证明了它们在药物化学中的重要性 (Thangarasu et al., 2019).
5. 抗抑郁活性
对与目标化合物相关的 3,5-二苯基-2-吡唑啉衍生物的研究评估了它们的抗抑郁活性。发现吡唑啉环上的特定取代基会影响它们在动物模型中减少不动时间的有效性,突出了它们在心理健康治疗中的潜力 (Palaska et al., 2001).
6. 缓蚀
吡唑衍生物因其作为酸性环境中金属缓蚀剂的潜力而受到研究。它们在保护钢铁等材料方面的效率突出了它们在工业环境中的实际应用 (Yadav et al., 2016).
安全和危害
Without specific safety data for this compound, it’s difficult to provide accurate information on its potential hazards. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion.
未来方向
The study of pyrazole derivatives is a very active area of research, and new compounds with novel activities are continually being discovered. This particular compound could potentially be studied for its biological activity and could serve as a starting point for the development of new pharmaceutical drugs.
属性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-24-15-7-5-6-14(10-15)17-12-16(20-21(17)27(4,22)23)13-8-9-18(25-2)19(11-13)26-3/h5-11,17H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKCEIOVQMSNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)OC)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

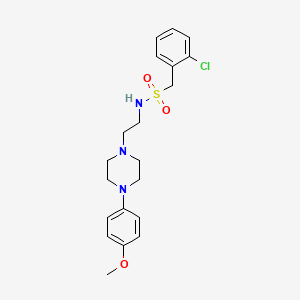
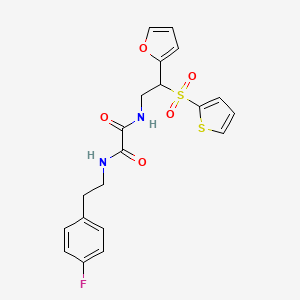

![4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B2479353.png)
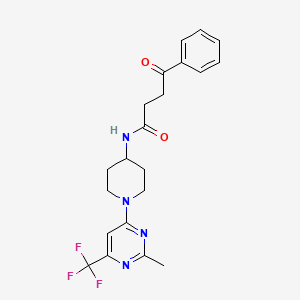
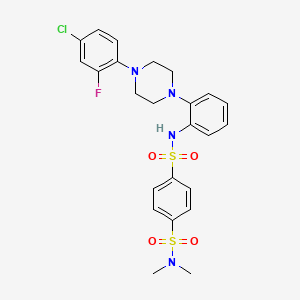
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479358.png)
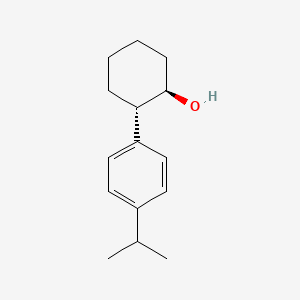
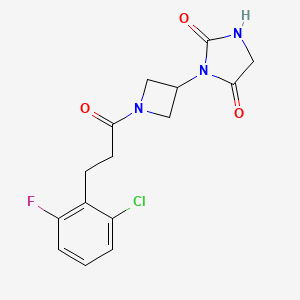
![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2479364.png)
